DOTA-PEG5-azide

描述

属性

分子式 |

C28H52N8O12 |

|---|---|

分子量 |

692.8 g/mol |

IUPAC 名称 |

2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C28H52N8O12/c29-32-31-2-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-1-30-25(37)21-33-3-5-34(22-26(38)39)7-9-36(24-28(42)43)10-8-35(6-4-33)23-27(40)41/h1-24H2,(H,30,37)(H,38,39)(H,40,41)(H,42,43) |

InChI 键 |

HCVDFVATJBFZPK-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DOTA-PEG5-azide |

产品来源 |

United States |

Foundational & Exploratory

DOTA-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the bifunctional chelator DOTA-PEG5-azide, detailing its chemical properties, experimental applications, and role in the development of targeted radiopharmaceuticals and imaging agents.

This compound is a heterobifunctional linker that integrates three key chemical moieties: a DOTA cage for the chelation of radiometals, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for bioorthogonal conjugation.[1][2] This unique combination of features makes it a valuable tool in the development of targeted therapeutics and diagnostic agents, particularly in the field of nuclear medicine.[2][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a highly stable chelator for a variety of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1][4] The hydrophilic PEG5 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate by increasing its apparent molecular size.[1][4] The azide functionality allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[1][5]

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in bioconjugation and radiolabeling. The following table summarizes key quantitative data for this reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₂N₈O₁₂ | [4][6] |

| Molecular Weight | 692.8 g/mol | [4][6] |

| Purity | ≥95% | [4][6] |

| Appearance | White to off-white solid | [6] |

| Storage Conditions | -20°C, protected from light and moisture | [1][6] |

Experimental Applications and Protocols

This compound is primarily utilized in a two-stage process: first, bioconjugation to a targeting molecule, and second, radiolabeling with a suitable radionuclide. The following sections provide detailed, synthesized protocols for these key experimental procedures.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified targeting biomolecule, such as a peptide or a small molecule inhibitor.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or other suitable organic solvent

-

Size-exclusion chromatography (SEC) column for purification

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1-5 mM stock solution of the alkyne-modified biomolecule in a compatible buffer (e.g., PBS).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in a 1:1.5 to 1:3 molar ratio. The final concentration of the biomolecule should be in the range of 10-100 µM.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Purify the DOTA-PEG5-conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS or ammonium (B1175870) acetate (B1210297) buffer).

-

Analyze the fractions by UV-Vis spectroscopy and/or LC-MS to identify and pool the fractions containing the purified conjugate.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the DOTA-PEG5-conjugate by LC-MS.

-

Store the purified conjugate at -20°C or -80°C.

-

Radiolabeling of DOTA-PEG5-Conjugated Biomolecules with Gallium-68

This protocol outlines the chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA-PEG5-conjugated biomolecule for application in Positron Emission Tomography (PET).

Materials:

-

Purified DOTA-PEG5-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free water

-

C18 Sep-Pak cartridge for purification

-

Saline for injection

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-PEG5-conjugated biomolecule dissolved in sodium acetate buffer.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.

-

Incubate the reaction mixture at 95°C for 5-15 minutes.

-

-

Purification:

-

Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the C18 cartridge.

-

Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

-

Elute the radiolabeled conjugate with a small volume of ethanol.

-

Dilute the eluted product with saline for injection to a final ethanol concentration of less than 10%.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

-

Measure the final activity of the product using a dose calibrator.

-

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

References

- 1. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DOTA-PEG5-azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

DOTA-PEG5-azide is a bifunctional linker that has garnered significant attention in the fields of radiopharmaceuticals, molecular imaging, and targeted drug delivery. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a five-unit polyethylene (B3416737) glycol (PEG5) spacer, and a terminal azide (B81097) group.[1][2] This unique combination of moieties provides a versatile platform for the development of complex bioconjugates.[2]

The DOTA component serves as a powerful chelating agent, capable of stably coordinating with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3] The hydrophilic PEG5 spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible linker between the chelator and a biomolecule.[3] The terminal azide group enables covalent attachment to alkyne- or strained cyclooctyne-modified biomolecules via highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a well-defined chemical entity with specific physical and chemical properties that are crucial for its application in bioconjugation and radiochemistry.

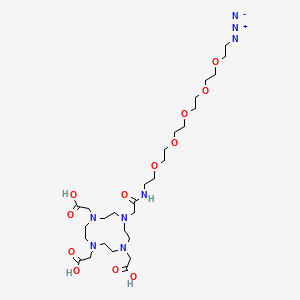

Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing and executing bioconjugation and radiolabeling experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₂N₈O₁₂ | [5][6] |

| Molecular Weight | 692.77 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in water (up to 175 mg/mL, may require sonication), DMSO, and DMF. | [1][3] |

| Storage Conditions | Store at -20°C in a sealed container, protected from light and moisture. Stock solutions can be stored at -80°C for up to 6 months. | [1][3] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for researchers interested in custom modifications or large-scale production. The synthesis typically involves the coupling of a protected DOTA derivative to an amino-PEG-azide linker, followed by deprotection. A representative synthetic scheme is outlined below.

References

The Pivotal Role of DOTA in DOTA-PEG5-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator DOTA-PEG5-azide is a cornerstone in the development of advanced radiopharmaceuticals and molecular imaging agents. Its modular design, comprising a DOTA macrocycle, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers unparalleled versatility in conjugating radiometals to targeting biomolecules. At the heart of this powerful tool lies the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, whose primary and critical function is to form exceptionally stable and kinetically inert complexes with a wide array of trivalent metal ions. This technical guide delves into the core function of DOTA within the this compound construct, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their drug development endeavors.

Core Function of the DOTA Moiety: A High-Affinity Cage for Radiometals

The principal role of DOTA in this compound is to act as a robust chelating agent for radiometals. Its macrocyclic structure, featuring four nitrogen atoms and four carboxylate groups, creates a pre-organized, cage-like cavity that tightly binds to trivalent metal ions. This strong chelation is fundamental to the utility of DOTA-based agents in nuclear medicine and molecular imaging for several key reasons:

-

High Thermodynamic Stability: DOTA forms complexes with radiometals that are thermodynamically highly stable. This is crucial to prevent the premature release of the potentially toxic free radiometal in vivo.[1][2][3]

-

Kinetic Inertness: Beyond thermodynamic stability, the complexes are also kinetically inert, meaning they dissociate very slowly under physiological conditions. This ensures that the radiometal remains securely sequestered within the DOTA cage as the radiopharmaceutical circulates throughout the body and accumulates at the target site.[1][3]

-

Versatility: DOTA is capable of chelating a broad spectrum of trivalent radiometals used for both diagnostic imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) and therapeutic applications (e.g., Lutetium-177 for targeted radionuclide therapy).

The other components of this compound serve complementary functions. The PEG5 (pentaethylene glycol) spacer enhances the solubility and bioavailability of the final conjugate, while the terminal azide group provides a reactive handle for covalent attachment to a targeting molecule (e.g., a peptide, antibody, or small molecule) via the highly efficient and bioorthogonal "click chemistry".

Quantitative Analysis of DOTA-Metal Complex Stability

The stability of the bond between DOTA and the radiometal is paramount for the safety and efficacy of the resulting radiopharmaceutical. This stability is quantified by the thermodynamic stability constant (log K) and the kinetic inertness (dissociation half-life).

| Metal Ion | log K (DOTA) | Dissociation Half-life (t1/2) | Comments |

| Ga³⁺ | 26.05 | ~12.2 days (at pH 0) | Extremely high kinetic inertness, suitable for PET imaging. |

| Lu³⁺ | >25 | Not specified, but known to be very high | Widely used for targeted radionuclide therapy due to its stable complexation. |

| Y³⁺ | High | Not specified, but known to be very high | Used in radioimmunotherapy. |

| In³⁺ | High | Not specified, but known to be very high | Used for SPECT imaging. |

| Ac²²⁵ | High | >90% intact after 8 days | Promising for targeted alpha therapy, though labeling may require heating. |

| Bi²¹³ | High | Not specified | A daughter nuclide of Ac-225, its retention within the DOTA cage is critical for therapeutic efficacy. |

Table 1: Thermodynamic Stability and Kinetic Inertness of DOTA-Metal Complexes. This table summarizes the stability constants and dissociation half-lives for DOTA complexes with various medically relevant radiometals. Higher log K values indicate greater thermodynamic stability, while longer dissociation half-lives signify higher kinetic inertness.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: radiolabeling with Gallium-68 and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Radiolabeling of a DOTA-Peptide with Gallium-68

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga), a common procedure for preparing PET imaging agents.

Materials:

-

DOTA-conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

-

Preparation of the Reaction Mixture: In a sterile, metal-free vial, combine the DOTA-conjugated peptide (typically 10-50 µg) dissolved in sterile water with the sodium acetate buffer.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5.

-

Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.

-

Quality Control: After cooling to room temperature, determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide using radio-TLC. A purity of >95% is typically required for clinical use.

Bioconjugation of this compound to an Alkyne-Modified Peptide via CuAAC

This protocol describes the conjugation of this compound to a peptide that has been functionalized with a terminal alkyne group.

Materials:

-

This compound

-

Alkyne-modified peptide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in sterile water or DMSO.

-

Dissolve the alkyne-modified peptide in PBS.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in sterile water.

-

-

Reaction Setup: In a microcentrifuge tube, add the alkyne-modified peptide solution.

-

Addition of Reagents:

-

Add the this compound solution (typically a 1.5 to 5-fold molar excess over the peptide).

-

Add the THPTA solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Purify the resulting DOTA-PEG5-peptide conjugate from unreacted starting materials and copper catalyst using a size-exclusion chromatography column.

-

Characterization: Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry and HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Caption: Workflow for the radiolabeling of a DOTA-conjugated peptide with Gallium-68.

References

- 1. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(III) DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Pivotal Role of PEG5 Spacers in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bifunctional linkers are the architectural linchpins that connect targeting moieties to their potent payloads, giving rise to revolutionary drug classes such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of the spacer within these linkers is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various spacer options, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and highly advantageous component. This in-depth technical guide focuses on the specific role and properties of a five-unit PEG spacer (PEG5), providing a comprehensive overview of its impact on the performance of bifunctional molecules.

Core Properties and Advantages of PEG5 Spacers

Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1][2] A discrete PEG5 linker, with its defined length of five ethylene glycol units, offers a precise and reproducible tool for drug development.[3] The incorporation of a PEG5 spacer into a bifunctional linker imparts several key advantages:

-

Enhanced Hydrophilicity: Many potent small molecule drugs and protein ligands are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments.[4][5] The hydrophilic nature of the PEG5 spacer improves the overall solubility of the bifunctional molecule, which is crucial for formulation and in vivo delivery.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The hydrodynamic radius of a molecule is increased by the PEG chain, which can reduce renal clearance and extend its circulation half-life.

-

Reduced Immunogenicity: The flexible PEG5 chain can create a "stealth" effect, shielding the linker and payload from the immune system and potentially reducing the immunogenicity of the conjugate.

-

Optimized Spatial Orientation: The defined length and flexibility of the PEG5 spacer provide precise control over the distance between the two functional ends of the linker. This is critical for enabling optimal interaction between the targeting moiety and its target, as well as between the payload and its site of action. In PROTACs, for instance, the linker length is paramount for the successful formation of a stable ternary complex between the target protein and the E3 ligase.

Data Presentation: Quantitative Impact of PEG Linker Length

The length of the PEG spacer has a profound impact on the performance of bifunctional molecules. The following tables summarize quantitative data from various studies, providing a comparative look at how different PEG lengths influence key parameters in ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on ADC Performance

| Parameter | PEG Length | Observation | Reference(s) |

| In Vitro Cytotoxicity (IC50) | Shorter (e.g., PEG2, PEG4) | Often exhibits high potency (low nM range). | |

| Longer (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50). | ||

| Pharmacokinetics (Clearance) | No PEG | ~15 mL/day/kg | |

| PEG2 | ~10 mL/day/kg | ||

| PEG4 | ~7 mL/day/kg | ||

| PEG8 | ~5 mL/day/kg | ||

| PEG12 | ~5 mL/day/kg | ||

| PEG24 | ~5 mL/day/kg | ||

| Binding Affinity (SPR) | PEG4 vs. PEG8 | No significant change in antigen affinity was observed for some conjugates. |

Table 2: Impact of PEG Linker Length on PROTAC Performance

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | ||

| Alkyl/Ether | 21 | 3 | 96 | ||

| Alkyl/Ether | 29 | 292 | 76 | ||

| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | |

| PEG | 16 | More Potent | - | ||

| Androgen Receptor (AR) | Flexible (PEG) | - | Exhibited degradation | - | |

| Rigid (Disubstituted phenyl) | - | No activity | - | ||

| CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | - | |

| PEG | Three PEG units | Weak degradation | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of bifunctional linkers and their conjugates.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes a general, multi-step synthesis of a heterobifunctional NHS-PEG5-maleimide linker, a versatile tool for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

-

Pentaethylene glycol

-

Sodium hydride (NaH)

-

Propargyl bromide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (B81097) (NaN3)

-

Triphenylphosphine (PPh3)

-

Maleic anhydride (B1165640)

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvents (THF, DCM, DMF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

-

Add NaH portion-wise and stir for 30 minutes.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine, dry the organic layer, and concentrate to obtain alkyne-PEG5-OMs.

-

-

Azidation of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs in DMF and add sodium azide.

-

Heat the reaction mixture and monitor by TLC until completion.

-

Work up the reaction to obtain alkyne-PEG5-N3.

-

-

Reduction of Azide to Amine:

-

Dissolve alkyne-PEG5-N3 in a suitable solvent and add triphenylphosphine.

-

Add water and stir to facilitate the Staudinger reaction.

-

Purify the product to obtain alkyne-PEG5-NH2.

-

-

Maleimide (B117702) Functionalization:

-

Dissolve alkyne-PEG5-NH2 in a suitable solvent and add maleic anhydride.

-

Heat the mixture with acetic anhydride and sodium acetate to form the maleimide ring.

-

Purify the product to obtain alkyne-PEG5-maleimide.

-

-

Click Reaction with Azido-Acid:

-

Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) between the alkyne-PEG5-maleimide and an azido-functionalized carboxylic acid to introduce the acid functionality.

-

-

NHS Ester Formation:

-

Dissolve the resulting carboxylic acid-PEG5-maleimide in a suitable solvent and add N-hydroxysuccinimide and a coupling agent like DCC.

-

Stir the reaction at room temperature to form the NHS ester.

-

Purify the final product, NHS-PEG5-maleimide.

-

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

In Vitro Cytotoxicity Assay for ADCs

This protocol describes how to assess the cytotoxic effect of an ADC on cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative, optional)

-

ADC

-

Control antibody

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

-

Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe a cytotoxic effect (e.g., 72-120 hours).

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).

-

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and experimental designs.

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a PEG5 linker.

ADC Mechanism of Action in HER2-Positive Breast Cancer

Caption: Mechanism of a HER2-targeting ADC with a PEG5 linker in breast cancer.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

Conclusion

The PEG5 spacer represents a critical and versatile component in the design of advanced bifunctional therapeutics. Its inherent properties of hydrophilicity, biocompatibility, and defined length contribute significantly to improving the solubility, pharmacokinetic profile, and overall efficacy of ADCs and PROTACs. The quantitative data presented underscore the importance of optimizing the PEG linker length for each specific application, as it represents a key determinant of biological activity. The detailed experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of bifunctional molecules incorporating PEG5 spacers, empowering researchers to rationally design and develop the next generation of targeted therapies.

References

The Core of Click Chemistry: An In-depth Technical Guide to Azide Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K. B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, particularly in the life sciences and drug development.[1] These reactions are characterized by their high yields, stereospecificity, and the formation of only inoffensive byproducts, making them ideal for creating complex molecular architectures in a reliable and efficient manner.[1][2] At the heart of the most prominent click reactions lies the azide (B81097) functional group, a highly energetic and versatile moiety that enables the rapid and selective formation of stable triazole linkages.

This technical guide provides a comprehensive overview of the azide group's reactivity in the two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and a deep dive into the underlying mechanisms.

The Azide Functional Group: A Primer on Reactivity and Safety

The azide group (-N₃) is a linear, 1,3-dipole that is relatively unreactive towards a vast majority of biological molecules, rendering it bioorthogonal.[3] This lack of cross-reactivity is a key feature that allows for its use in complex biological environments. However, the high nitrogen content of azides makes them energetic compounds.

Safety Considerations:

Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and light.[4] It is crucial to handle them with appropriate safety precautions:

-

C/N Ratio: The ratio of carbon atoms to nitrogen atoms should be greater than 3 to ensure stability for isolation and storage.

-

Handling: Use non-metal spatulas and avoid ground glass joints.

-

Solvents: Avoid halogenated solvents like dichloromethane (B109758) and chloroform, which can form dangerously explosive diazidomethane and triazidomethane, respectively.

-

Storage: Store organic azides at low temperatures and protected from light.

-

Quenching: When working up reactions containing excess sodium azide, avoid acidic conditions which can generate the highly toxic and explosive hydrazoic acid (HN₃).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the reaction of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.

Mechanism of CuAAC

The widely accepted mechanism for CuAAC involves a dinuclear copper intermediate, which accounts for the second-order dependence on the copper concentration observed in kinetic studies.

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data for CuAAC Reactions

The rate of CuAAC reactions is influenced by the copper source, the ligand used to stabilize the Cu(I) oxidation state, and the solvent.

| Copper Source | Ligand | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| CuSO₄/Na-Ascorbate | THPTA | Water | ~10 - 100 | |

| CuSO₄/Na-Ascorbate | TBTA | t-BuOH/H₂O (1:1) | ~10 - 100 | |

| CuBr(PPh₃)₃ | None | DMF | Not specified, but effective at 0.5 mol% | |

| CuI | None | Various | Not specified, but widely used | |

| [Cu(CH₃CN)₄]PF₆ | Tris(pyridylmethyl)amine | 20% H₂O, 10% DMSO, 70% organic | Varies with ligand:Cu ratio and solvent |

Experimental Protocols for CuAAC

This protocol describes the synthesis of benzyl (B1604629) azide from benzyl bromide via an Sₙ2 reaction.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO.

-

To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to quench the reaction (Note: this may be exothermic).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

This protocol is adapted for labeling an alkyne-modified protein with an azide-functionalized probe.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized probe (e.g., a fluorescent dye)

-

Stock solutions: 100 mM CuSO₄, 200 mM THPTA, 100 mM Sodium Ascorbate (B8700270) (freshly prepared)

-

DMSO (for dissolving hydrophobic probes)

Procedure:

-

Preparation of Stock Solutions: Prepare the stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. Dissolve the azide-labeled probe in DMSO or an appropriate buffer.

-

Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.

-

Reaction Setup: In a reaction tube, combine the alkyne-modified protein solution with the azide-modified probe (typically a 4 to 10-fold molar excess of the probe).

-

Initiation: Add the Cu(I)/THPTA complex to the reaction mixture (final concentration of ~25 equivalents relative to the azide). Initiate the reaction by adding the sodium ascorbate solution (final concentration of ~40 equivalents relative to the azide).

-

Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting from light if using a fluorescent probe.

-

Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst.

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | |

| Bicyclononyne | BCN | ~0.14 | |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | |

| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) | |

| 2-azido-2-methylpropanol with BCN | - | 0.012 M⁻¹s⁻¹ | |

| 2-azido-2-methylpropanol with ADIBO | - | 4.7 x 10⁻⁶ M⁻¹s⁻¹ | |

| [9+1]CPP | - | 2.2 x 10⁻³ M⁻¹s⁻¹ | |

| [11+1]CPP | - | 4.5 x 10⁻⁴ M⁻¹s⁻¹ |

Note: Reaction rates can be influenced by the specific azide and solvent used.

Experimental Protocols for SPAAC

This protocol describes a general procedure for a SPAAC reaction between a cyclooctyne and an azide.

Materials:

-

Cyclooctyne derivative (e.g., BCN or DBCO)

-

Azide derivative

-

Suitable solvent (e.g., acetonitrile, DMSO, or a mixture with water)

Procedure:

-

In a reaction vessel, dissolve the cyclooctyne (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reaction times can vary from minutes to several hours depending on the reactants and their concentrations.

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

This protocol outlines the metabolic labeling of cell-surface glycans with an azido (B1232118) sugar followed by SPAAC with a DBCO-functionalized fluorophore.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

Azido sugar (e.g., Ac₄ManNAz)

-

DBCO-functionalized fluorophore

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Analysis:

-

Wash the cells three times with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry.

-

Application of Azide-Based Click Chemistry in Drug Development

The robustness and bioorthogonality of azide-alkyne cycloadditions have made them invaluable tools in various stages of drug development.

Caption: Application of azide-based click chemistry in the drug development pipeline.

-

Lead Generation and Optimization: Click chemistry facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening. The modular nature of the reaction allows for the easy modification of lead compounds to improve their pharmacological properties.

-

Bioconjugation: Click chemistry is widely used for the site-specific attachment of drugs to biomolecules, such as antibodies to create Antibody-Drug Conjugates (ADCs). This precise control over conjugation enhances the therapeutic index of the drug.

-

Drug Delivery: The surfaces of drug delivery vehicles like nanoparticles and liposomes can be functionalized with targeting ligands using click chemistry, enabling targeted drug delivery to specific cells or tissues.

-

Target Identification and Validation: Azide-alkyne click chemistry is instrumental in the synthesis of chemical probes for activity-based protein profiling and target identification.

Purification and Monitoring of Click Chemistry Reactions

Purification of Triazole Products

The purification strategy for triazole products depends on the nature of the product and the reaction performed.

-

For Small Molecules (CuAAC):

-

Aqueous Wash with a Chelating Agent: Washing the organic reaction mixture with an aqueous solution of EDTA can effectively remove the copper catalyst.

-

Column Chromatography: This is the most common method for purifying small organic molecules.

-

-

For Bioconjugates:

-

Size-Exclusion Chromatography (SEC): Ideal for separating the labeled protein from small molecule reagents.

-

Dialysis: Can also be used to remove small molecule impurities.

-

Monitoring Reaction Progress

-

Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the consumption of starting materials and the formation of the product for small molecule reactions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the masses of reactants and products, allowing for precise tracking of the reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of the characteristic triazole proton signal (typically around 7.5-8.5 ppm in ¹H NMR) can be used to monitor the reaction.

Conclusion

The azide group's unique reactivity in CuAAC and SPAAC has cemented click chemistry as an indispensable tool in modern chemical and biological sciences. Its ability to form stable linkages with high efficiency and selectivity, even in complex environments, has profound implications for drug discovery and development. By understanding the core principles, quantitative aspects, and experimental nuances of azide-alkyne cycloadditions, researchers can harness the full potential of this powerful chemical ligation strategy to advance their scientific endeavors. This guide serves as a foundational resource to empower scientists in the effective application of azide-based click chemistry.

References

A Technical Guide to DOTA-PEG5-azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

DOTA-PEG5-azide is a bifunctional linker molecule increasingly utilized in the fields of medical imaging, radioimmunotherapy, and targeted drug delivery. This guide provides an in-depth overview of its chemical properties and common experimental applications, tailored for researchers and professionals in drug development.

Core Molecular Data

This compound combines three key functional components: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination allows for the stable chelation of radiometals, enhanced solubility and pharmacokinetic properties due to the PEG linker, and versatile conjugation to biomolecules via "click chemistry."

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₅₂N₈O₁₂ | [1][2][3] |

| Molecular Weight | Approximately 692.8 g/mol | [3][4][5] |

| Exact Mass | 692.3705 u | [1] |

| Appearance | Solid powder | [1] |

| Purity | Typically ≥95% | [4][6] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Long-term at -20°C, protected from light and moisture. | [1][4] |

Key Functional Moieties and Their Roles

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of trivalent metal ions.[1][3][4] This property is crucial for applications in nuclear medicine, where it is used to carry radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[2][7][8]

-

PEG5 (Pentaethylene Glycol): The five-unit polyethylene glycol spacer is a hydrophilic chain that serves multiple purposes.[1] It enhances the aqueous solubility of the entire conjugate, which is often a challenge when working with complex biomolecules.[3][4] Furthermore, the PEG linker can improve the in vivo pharmacokinetics of the final product by increasing its hydrodynamic radius and reducing renal clearance.

-

Azide (-N₃): The terminal azide group is a key component for modern bioconjugation techniques.[1][4] It readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] This allows for the covalent attachment of the DOTA-PEG5 moiety to a wide range of biomolecules, such as peptides, antibodies, or nanoparticles that have been functionalized with a corresponding alkyne group.[1][9]

Experimental Protocols and Methodologies

The use of this compound typically involves a two-stage process: bioconjugation followed by radiolabeling.

Bioconjugation via Click Chemistry

This stage involves the attachment of this compound to a target biomolecule (e.g., an antibody or peptide) that has been pre-functionalized with an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA may also be used to improve reaction efficiency and reduce copper-mediated damage to the biomolecule.

-

-

Reaction Execution:

-

To the biomolecule solution, add the this compound solution.

-

Add the reducing agent, followed by the copper(I) source.

-

The reaction is typically incubated at room temperature for 1-4 hours.

-

-

Purification:

-

The resulting DOTA-conjugated biomolecule is purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis.

-

Radiolabeling of the DOTA-Conjugate

Once the DOTA-moiety is attached to the biomolecule, it can be labeled with a radioisotope. The following is a general protocol for labeling with Gallium-68.

General Protocol for ⁶⁸Ga Labeling:

-

Elution of ⁶⁸Ga:

-

Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute hydrochloric acid.

-

-

Buffering and Chelation:

-

The acidic ⁶⁸Ga eluate is added to a solution of the DOTA-conjugated biomolecule in a suitable buffer, typically sodium acetate, to achieve an optimal pH for labeling (around 3.5-4.5).[2][11]

-

The reaction mixture is heated, often at 95°C, for 5-15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA cage.[11]

-

-

Quality Control and Purification:

-

The radiolabeling efficiency is assessed using techniques like instant thin-layer chromatography (iTLC) or radio-HPLC.

-

If necessary, the final radiolabeled product is purified, often using a C18 cartridge to remove any unchelated ⁶⁸Ga.

-

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

References

- 1. DOTA-PEG-azide | AxisPharm [axispharm.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. lumiprobe.com [lumiprobe.com]

- 4. DOTA-PEG4-azide hydrochloride | AxisPharm [axispharm.com]

- 5. DOTA reagent | BroadPharm [broadpharm.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. benchchem.com [benchchem.com]

solubility and stability of DOTA-PEG5-azide

An In-depth Technical Guide to the Solubility and Stability of DOTA-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a bifunctional chelator widely used in the development of radiopharmaceuticals, imaging agents, and targeted drug delivery systems. The information presented herein is compiled from publicly available data on the compound and its constituent functional groups: the DOTA macrocycle, the polyethylene (B3416737) glycol (PEG) linker, and the terminal azide (B81097) group.

Core Properties of this compound

This compound is a versatile molecule that combines three key functionalities:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust macrocyclic chelator known for forming highly stable complexes with a variety of metal ions, particularly trivalent lanthanides like Gadolinium (Gd³⁺) and radioisotopes such as Gallium (⁶⁸Ga) and Lutetium (¹⁷⁷Lu).[1][2][3]

-

PEG5 (Pentaethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the molecule, improves its pharmacokinetic profile, and reduces steric hindrance.[1][4][5]

-

Azide (-N₃): A functional group that enables covalent conjugation to other molecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[6][7][8][9]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and expected solubility profile can be derived from its structure and data on similar compounds. The presence of the hydrophilic PEG5 linker is intended to increase the water solubility of the overall molecule.[2][4][7][10]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Remarks |

| Aqueous Buffers (e.g., PBS) | Moderately Soluble to Soluble | The PEG linker significantly contributes to aqueous solubility. For higher concentrations, the use of co-solvents may be necessary. It is recommended to filter aqueous solutions before use.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for creating stock solutions of this compound.[11] |

| N,N-Dimethylformamide (DMF) | Soluble | Another common organic solvent for dissolving bifunctional linkers. |

| Ethanol (B145695) | Moderately Soluble | Can be used as a solvent or co-solvent. |

| Methanol | Moderately Soluble | Similar to ethanol in its solvent properties for this type of molecule. |

Stability Profile

The stability of this compound is a function of its three main components. It is generally a stable molecule under standard storage and handling conditions.

Chemical Stability

The stability of the azide group is a key consideration. Organic azides are energetic molecules, but their stability is greatly influenced by their molecular structure.[11]

-

Structural Stability: The stability of organic azides can be estimated by the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six." [11][12][13] this compound has a high ratio of carbon and oxygen atoms to nitrogen atoms, making it a relatively stable organic azide that can be handled safely with standard laboratory precautions.

-

pH Stability: The DOTA chelate, particularly when complexed with metal ions like Gd³⁺, is known to be highly stable over a wide pH range, typically from pH 6 to 10.[1][14] Dissociation of the metal ion can occur under strongly acidic conditions (pH < 4) over extended periods.[1][14] The PEG linker itself is generally stable across a broad pH range.

-

Compatibility: Organic azides are incompatible with certain reagents and conditions. It is crucial to avoid:

-

Strong acids, which can form highly toxic and explosive hydrazoic acid.[3][11]

-

Heavy metals and their salts (e.g., lead, copper), which can form shock-sensitive metal azides.[3][11]

-

Halogenated solvents like dichloromethane (B109758) and chloroform.[3][11]

-

Reducing agents such as TCEP (tris(2-carboxyethyl)phosphine), which can reduce the azide group. Dithiothreitol (DTT) is a more compatible reducing agent.

-

Thermal and Photostability

-

Thermal Stability: this compound should be stored at low temperatures to ensure long-term stability. While it is shipped at ambient temperature, suggesting short-term stability, prolonged exposure to heat should be avoided.[11] Organic azides can decompose upon heating.[11]

-

Photostability: Exposure to light should be minimized, as it can be a source of energy that may lead to the degradation of the azide group.[11]

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C in a dry, dark place.[11] | To minimize thermal degradation and preserve the integrity of the azide and PEG components. |

| Short-Term Storage | 0 - 4°C for days to weeks.[11] | For immediate or frequent use. |

| Handling | Use in a well-ventilated area. Avoid contact with incompatible materials (strong acids, heavy metals). Do not use metal spatulas.[3][11] | To prevent the formation of hazardous byproducts and ensure user safety. |

| In Solution | Store stock solutions in DMSO at -20°C. For aqueous solutions, prepare fresh or store for short periods at 4°C. Avoid repeated freeze-thaw cycles.[6] | To maintain the stability of the compound in solution. |

Experimental Protocols

The following are detailed methodologies for assessing the .

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[9][15]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and transfer it to a microcentrifuge tube.

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solids.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant for analysis.

-

Dilute the sample with an appropriate mobile phase or solvent mixture.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, such as different pH values and temperatures.[7][16]

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC-grade water, acetonitrile (B52724), and other necessary solvents

-

Temperature-controlled incubators or water baths

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL).

-

-

Incubation under Stress Conditions:

-

Aliquot the solutions into separate vials for each time point and condition.

-

Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial from each condition.

-

If necessary, quench any reaction (e.g., by neutralization or cooling) and dilute the sample for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound from any potential degradation products.

-

A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid.

-

The DAD can be used to monitor for the appearance of new peaks and changes in the peak purity of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Key Factors Influencing Stability

The stability of this compound is a multifactorial issue. The following diagram illustrates the primary factors that researchers and developers should consider.

Conclusion

This compound is a well-designed bifunctional linker with favorable properties for bioconjugation and the development of targeted therapeutics and diagnostics. Its PEG linker confers good aqueous solubility, while the DOTA and azide moieties are robust under a range of conditions. However, optimal performance and safety require careful consideration of its stability profile, particularly concerning temperature, pH, and chemical compatibility. The experimental protocols provided in this guide offer a framework for researchers to thoroughly characterize the in their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mriquestions.com [mriquestions.com]

- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. uvic.ca [uvic.ca]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA-PEG5-azide for Chelating Radiometals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-PEG5-azide, a bifunctional chelator increasingly utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. We will delve into its core components, experimental protocols for its use, and the expected performance based on data from closely related DOTA conjugates.

Introduction to this compound

This compound is a versatile molecule that integrates three key functionalities into a single platform:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelator renowned for its ability to form strong complexes with a variety of radiometals.[1][2] The DOTA cage effectively sequesters the radiometal ion, preventing its release in vivo, which is critical for minimizing off-target radiation effects and ensuring accurate imaging.[1]

-

PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The PEG moiety enhances the hydrophilicity and solubility of the molecule in aqueous solutions. In a biological context, PEGylation can improve the pharmacokinetic properties of the resulting radiopharmaceutical, often leading to a longer circulation half-life and reduced immunogenicity.

-

Azide (B81097) (-N3): A functional group that enables covalent attachment to biomolecules, such as peptides, antibodies, or small molecules, through "click chemistry." This allows for the specific targeting of diseased tissues.

The combination of these three components makes this compound a powerful tool for creating targeted radiopharmaceuticals.

Radiolabeling with this compound

The DOTA moiety can be radiolabeled with a range of diagnostic (e.g., Gallium-68 for PET) and therapeutic (e.g., Lutetium-177 for radiotherapy) radiometals. The general principle involves the incubation of the DOTA-functionalized molecule with the desired radiometal under controlled conditions of pH, temperature, and time.

Quantitative Data on Radiolabeling

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical radiolabeling performance observed with other DOTA-conjugated molecules, which are expected to be comparable.

Table 1: Typical Radiolabeling Efficiency of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)

| Precursor Amount | pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Reference |

| 10-20 nmol | 3.5 - 4.5 | 95 | 5 - 15 | > 95 | |

| 28 nmol | 3.5 - 4.0 | 95 | 15 | 93 ± 2 | |

| Not Specified | 4.0 | 95 | 15 | > 95 |

Table 2: Typical Radiolabeling Efficiency of DOTA-Conjugates with Lutetium-177 (¹⁷⁷Lu)

| Precursor Amount | pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Reference |

| 10 µg | Not Specified | 90 | 30 | > 95 | |

| 11-16 µg/GBq | Not Specified | 90 - 95 | 20 - 30 | > 90 | |

| 13 ng/MBq | Not Specified | Not Specified | Not Specified | 98.3 ± 0.6 (manual) |

Experimental Protocol: Radiolabeling with Gallium-68

This protocol is a general guideline for the radiolabeling of a this compound conjugate with ⁶⁸Ga. Optimization may be required for specific conjugates.

Materials:

-

This compound conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)

-

Metal-free water

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

In a sterile, metal-free reaction vial, add the desired amount of the this compound conjugate (typically 10-50 µg).

-

Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Gently mix the solution and incubate at 95°C for 10-15 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Experimental Protocol: Radiolabeling with Lutetium-177

This protocol provides a general method for radiolabeling a this compound conjugate with ¹⁷⁷Lu.

Materials:

-

This compound conjugated biomolecule

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate or sodium acetate buffer (0.1 M, pH 5.0-5.5)

-

Metal-free water

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

In a sterile, metal-free reaction vial, dissolve the this compound conjugate in the acetate buffer.

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

Gently mix the solution and incubate at 90-95°C for 15-30 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.

Conjugation of this compound to Biomolecules via Click Chemistry

The azide group on this compound allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne. This is achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

References

An In-depth Technical Guide to Bifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers

In the intricate world of cellular biology and therapeutic development, understanding the spatial arrangement and interaction of macromolecules is paramount. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, protein structure, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] These reagents possess two reactive groups, capable of forming stable bonds with specific functional groups on proteins and other biomolecules.[2][3] The spacer arm, a structural element that connects the reactive groups, determines the distance between the linked molecules.

This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, chemical properties, and applications. It also includes detailed experimental protocols and workflows to aid researchers in their practical application.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and other key features such as cleavability and photoreactivity.

Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups and are typically used to link molecules with the same functional group, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections. They are often employed in one-step reactions to polymerize monomers or to study the quaternary structure of proteins.

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for the conjugation of molecules with distinct functional groups (e.g., an amine-containing protein to a sulfhydryl-containing peptide). These are particularly useful in two-step sequential reactions, which minimize undesirable self-conjugation and polymerization.

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms. A prime example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond. These are ideal for studies where preserving the native distance between interacting residues is critical.

Cleavable vs. Non-Cleavable Crosslinkers

The choice between a cleavable and non-cleavable crosslinker depends on the downstream application.

-

Non-cleavable crosslinkers form stable, permanent bonds, which are advantageous for applications requiring long-term stability, such as in the development of robust antibody-drug conjugates.

-

Cleavable crosslinkers contain a spacer arm with a labile bond that can be broken under specific conditions, such as reduction, acid hydrolysis, or enzymatic cleavage. This feature is particularly valuable in crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis by allowing for the separation of crosslinked peptides.

Photoreactive Crosslinkers

Photoreactive crosslinkers are chemically inert until activated by UV light. Upon photoactivation, they form highly reactive intermediates, such as nitrenes or carbenes, that can react non-specifically with nearby molecules. This property makes them ideal for capturing transient or weak interactions that might otherwise be difficult to detect. Common photoreactive groups include aryl azides and diazirines.

Quantitative Properties of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is dictated by its specific properties. The following tables summarize the quantitative data for a selection of commonly used bifunctional crosslinkers.

| Homobifunctional Crosslinkers | ||||

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |

| BS3 (Bis(sulfosuccinimidyl) suberate) | NHS ester (amine-reactive) | 11.4 | Yes | No |

| DSS (Disuccinimidyl suberate) | NHS ester (amine-reactive) | 11.4 | No | No |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | NHS ester (amine-reactive) | 12.0 | Yes | Yes (by reducing agents) |

| DSG (Disuccinimidyl glutarate) | NHS ester (amine-reactive) | 7.7 | No | No |

| BMOE (Bis(maleimido)ethane) | Maleimide (sulfhydryl-reactive) | 8.0 | No | No |

| DTME (Dithio-bis-maleimidoethane) | Maleimide (sulfhydryl-reactive) | 13.1 | No | Yes (by reducing agents) |

Data compiled from multiple sources.

| Heterobifunctional Crosslinkers | ||||

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble? |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine-reactive) | Maleimide (sulfhydryl-reactive) | 8.3 | Yes |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine-reactive) | Maleimide (sulfhydryl-reactive) | 8.3 | No |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (amine-reactive) | Pyridyldithiol (sulfhydryl-reactive) | 6.8 | No |

| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS ester (amine-reactive) | Phenyl azide (B81097) (photoreactive) | 18.2 | Yes |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl-reactive) | (reacts with primary amine) | 0 | Yes |

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. Below are protocols for several common crosslinking procedures.

Protocol 1: Protein Crosslinking with BS3 (Homobifunctional)

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).

-

BS3 (Bis(sulfosuccinimidyl) suberate).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Sample Preparation: Prepare the protein sample at the desired concentration in a compatible buffer.

-

BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired working concentration (e.g., 50 mM).

-

Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration of 0.5-5 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Protein Crosslinking with Sulfo-SMCC (Heterobifunctional)

Materials:

-

Amine-containing protein (Protein 1).

-

Sulfhydryl-containing protein (Protein 2).

-

Sulfo-SMCC.

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

-

Desalting column.

Procedure:

-

Activate Protein 1:

-

Dissolve Protein 1 in the conjugation buffer.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in water.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to Protein 1.

-

Incubate for 30-60 minutes at room temperature.

-

-

Remove Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.

-

Conjugate to Protein 2:

-

Add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching (Optional): The reaction can be stopped by adding a compound containing a free thiol, such as cysteine.

-

Analysis: The final conjugate can be purified and analyzed.

Protocol 3: Zero-Length Crosslinking with EDC/NHS

Materials:

-

Protein with carboxyl groups (Protein 1).

-